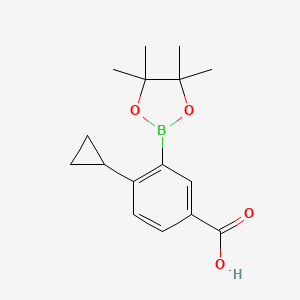![molecular formula C10H14FNO2 B12813185 tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)
tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s bicyclic framework provides a rigid and constrained structure, which can be advantageous in drug design and other applications.
Vorbereitungsmethoden
The synthesis of tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate typically involves a series of chemical reactions that build the bicyclic framework. One common synthetic route involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular construction of the bicyclic structure. The reaction conditions often require specific catalysts and irradiation with light to drive the cycloaddition process.
Industrial production methods for such compounds may involve scaling up the laboratory synthesis using specialized equipment and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can help achieve this goal.
Analyse Chemischer Reaktionen
tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate has several scientific research applications:
Chemistry: The compound’s unique bicyclic structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: The rigid and constrained structure of the compound can be advantageous in the design of bioactive molecules.
Medicine: The compound’s potential as a bio-isostere makes it a valuable tool in medicinal chemistry.
Industry: The compound’s unique properties can be exploited in the development of new materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The rigid and constrained structure of the compound allows it to fit into specific binding sites on target molecules, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate can be compared with other similar compounds, such as bicyclo[1.1.1]pentane and bicyclo[3.1.0]hexane . These compounds share a similar bicyclic framework but differ in the specific arrangement of atoms and functional groups. The unique properties of tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate, such as its fluorine substitution and tert-butyl ester group, make it distinct from these other compounds.
Eigenschaften
Molekularformel |
C10H14FNO2 |
|---|---|
Molekulargewicht |
199.22 g/mol |
IUPAC-Name |
tert-butyl (1R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate |
InChI |
InChI=1S/C10H14FNO2/c1-10(2,3)14-9(13)12-5-6-4-7(12)8(6)11/h7H,4-5H2,1-3H3/t7-/m1/s1 |
InChI-Schlüssel |
UFZVFKULLZNSAQ-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC2=C([C@H]1C2)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



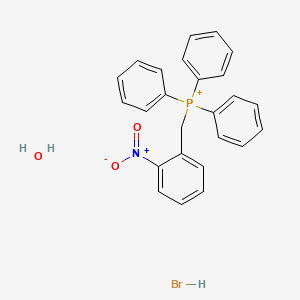

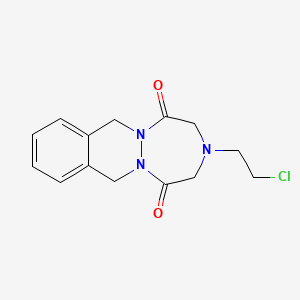
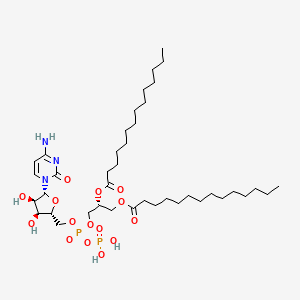
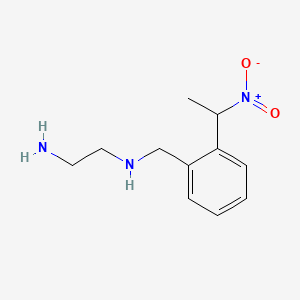
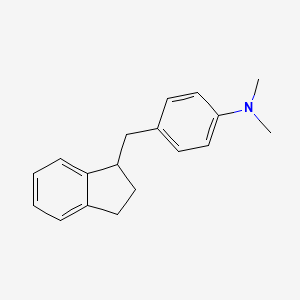

![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)
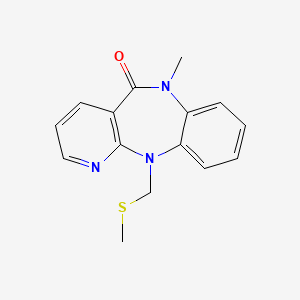
![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)


